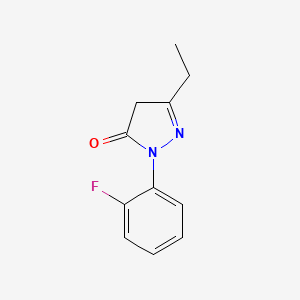

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Descripción

Propiedades

IUPAC Name |

5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCAATBAQVGHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Physical Properties of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Process Scientists

Executive Summary

The pyrazolone scaffold is a privileged structure in medicinal chemistry, most notably recognized in the neuroprotective and free-radical scavenging drug edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). The derivative 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one represents a rationally designed structural evolution of this core. By substituting the 3-methyl group with a 3-ethyl moiety and introducing a fluorine atom at the ortho-position of the N1-phenyl ring, researchers can finely tune the molecule's lipophilicity, metabolic stability, and acid-base properties.

This whitepaper provides an in-depth technical analysis of this specific fluorinated pyrazolone, detailing its tautomeric dynamics, physicochemical profile, and a self-validating synthetic methodology grounded in the classic Knorr pyrazole synthesis .

Structural Chemistry & Tautomeric Dynamics

A defining feature of 4,5-dihydro-1H-pyrazol-5-ones is their complex prototropic tautomerism. The physical properties and chemical reactivity of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one are entirely dictated by the equilibrium between three distinct tautomeric forms:

-

CH-Form: 4,5-dihydro-1H-pyrazol-5-one (characterized by a highly active methylene group at C4).

-

OH-Form: 1H-pyrazol-5-ol (the enolic form, stabilized by aromaticity).

-

NH-Form: 2,4-dihydro-3H-pyrazol-3-one.

The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which decreases the electron density on the N1 atom. This electronic shift lowers the pKa of the enolic proton and heavily influences the tautomeric equilibrium depending on the solvent environment . In non-polar solvents (e.g., CDCl₃), the OH-form predominates due to intramolecular hydrogen bonding and aromatic stabilization, whereas highly polar or aqueous environments shift the equilibrium to favor the anionic species derived from the OH/NH forms.

Caption: Tautomeric equilibrium of the pyrazolone core across CH, OH, and NH forms in solution.

Physicochemical Profiling

The strategic introduction of the 3-ethyl and 2-fluoro groups drastically alters the physicochemical landscape of the molecule compared to its un-substituted analogs. The table below summarizes the quantitative structural and physical data.

| Property | Value / Description |

| IUPAC Name | 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |

| Molecular Formula | C₁₁H₁₁FN₂O |

| Molecular Weight | 206.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Predicted LogP | 1.8 – 2.2 (Enhanced lipophilicity via 3-ethyl group) |

| Predicted pKa | 6.5 – 6.8 (Enolic OH, lowered by 2-F inductive effect) |

| Hydrogen Bond Donors | 1 (Active in OH or NH tautomeric states) |

| Hydrogen Bond Acceptors | 2 (Nitrogen and Oxygen heteroatoms) |

| Metabolic Stability | High (2-F blocks ortho-hydroxylation by CYP450 enzymes) |

Rational Synthesis & Self-Validating Protocol

The compound is synthesized via an adapted Knorr Pyrazole Synthesis , a robust condensation reaction between a hydrazine and a β-keto ester .

Causality in Reagent Selection:

-

Glacial Acetic Acid (Catalyst): Acts as a mild proton source to activate the carbonyl carbon of the β-keto ester, accelerating hydrazone formation without fully protonating the nucleophilic hydrazine.

-

Absolute Ethanol (Solvent): Provides an optimal reflux temperature (~80 °C) that supplies sufficient thermal energy to drive the intramolecular cyclization while keeping the starting materials fully solvated.

Caption: Step-by-step Knorr pyrazolone synthesis workflow from hydrazine and beta-keto ester.

Step-by-Step Experimental Methodology

Step 1: Preparation & Neutralization In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-fluorophenylhydrazine hydrochloride in 15 mL of absolute ethanol. Add 10.0 mmol of anhydrous sodium acetate to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

Step 2: Condensation Slowly add 10.5 mmol (a deliberate 5% excess to ensure complete consumption of the hydrazine) of ethyl 3-oxopentanoate (ethyl propionylacetate) via a syringe. Add 3–5 drops of glacial acetic acid.

Step 3: Reflux & Cyclization Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 2–3 hours. The thermal energy drives the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, expelling ethanol to close the pyrazolone ring.

Step 4: Self-Validation (In-Process TLC) To guarantee the reaction has reached completion, perform Thin Layer Chromatography (TLC) on silica gel plates using a 3:7 Ethyl Acetate:Hexanes eluent. Validation Metric: The reaction is deemed complete when the UV-active spot corresponding to the starting β-keto ester is entirely consumed, and a new, lower-Rf spot (the highly polar pyrazolone) dominates.

Step 5: Workup & Isolation Remove the flask from heat and cool to 0 °C in an ice bath to induce crystallization. If precipitation is sluggish, add cold distilled water dropwise until turbidity persists. Filter the resulting precipitate under vacuum, wash the filter cake with 10 mL of ice-cold ethanol/water (1:1), and dry overnight under high vacuum.

Step 6: Structural Validation (NMR) Dissolve a 5 mg sample of the purified product in DMSO-d6. Validation Metric: The ¹H NMR spectrum must show the complete absence of the ethoxy quartet (~4.1 ppm) and triplet (~1.2 ppm) from the starting ester. The successful formation of the pyrazolone core is confirmed by the presence of the ethyl group signals (a triplet at ~1.1 ppm and a quartet at ~2.5 ppm) and the tautomeric core signals (either a sharp singlet at ~3.4 ppm for the C4-CH₂ protons in the CH-form, or an exchangeable broad singlet >10 ppm for the enolic OH-form) .

Mechanistic Insights into Substituent Effects

The specific modifications in 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one are not arbitrary; they are rooted in rational drug design principles:

-

The 2-Fluoro Substitution: Fluorine is the most electronegative element, and its incorporation into medicinal scaffolds dramatically alters the pharmacokinetic profile. The 2-fluoro group sterically and electronically blocks metabolic oxidation (specifically ortho-hydroxylation by Cytochrome P450 enzymes), thereby increasing the in vivo half-life of the compound. Furthermore, the strong C-F bond provides a conformational "lock" via weak F···H-N or F···C=O intramolecular interactions, which can increase target binding affinity .

-

The 3-Ethyl Substitution: Replacing a standard methyl group with an ethyl group increases the van der Waals volume and the lipophilicity (LogP) of the molecule. This subtle increase in lipophilicity enhances passive membrane permeation, making the scaffold highly suitable for traversing the blood-brain barrier (BBB) in neuro-centric therapeutic applications .

References

-

The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]

-

Holzer, W., Kautsch, C., & Langes, C. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805.[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[Link]

crystal structure and XRD data for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

An In-Depth Technical Guide on the Crystallographic Analysis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Executive Summary: Structural Paradigms in Pyrazolone Derivatives

The compound 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one belongs to the 1-aryl-3-alkyl-5-pyrazolone class of heterocycles, a structural motif foundational to numerous neuroprotective and free-radical scavenging therapeutics (analogous to edaravone). In drug development, the solid-state characterization of pyrazolones is critical because these molecules exhibit complex tautomerism (desmotropy)[1]. The specific tautomeric form adopted in the crystal lattice dictates the molecule's dissolution rate, bioavailability, and stability.

This whitepaper provides a comprehensive, self-validating methodological framework for the single-crystal and bulk powder X-ray diffraction (XRD) analysis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, elucidating the causality between its molecular structure and solid-state packing.

Mechanistic Causality: Tautomerism and Steric Hindrance

The pyrazolone core can exist in three primary tautomeric forms: the CH-form (keto), the OH-form (enol), and the NH-form (zwitterionic). In solution, these forms exist in a dynamic equilibrium modulated by solvent polarity[2]. However, during crystallization, thermodynamic forces drive the selection of a single, most stable conformer to populate the crystal lattice.

For 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, the presence of the highly electronegative fluorine atom at the ortho-position of the phenyl ring introduces significant steric hindrance and electrostatic repulsion against the adjacent carbonyl oxygen of the pyrazolone core. This forces the 2-fluorophenyl ring to twist significantly out of the pyrazolone plane. Consequently, planar π−π stacking is disrupted, and the crystal packing is instead dominated by edge-to-face (CH··· π ) interactions and intermolecular hydrogen bonding networks, which typically stabilize the CH-form in the solid state.

Logical relationship between pyrazolone tautomeric equilibrium and solid-state crystal packing.

Self-Validating Crystallization Protocol

To ensure high scientific integrity, the crystallization process must be thermodynamically controlled to prevent the kinetic trapping of metastable polymorphs. The transition from batch synthesis to controlled crystallization requires precise environmental regulation[3]. The following protocol utilizes slow evaporation to yield diffraction-quality single crystals, paired with a bulk powder validation step.

Step-by-Step Methodology: Crystal Growth and Preparation

-

Solvent Selection: Choose ethyl acetate as the crystallization solvent. Causality: Ethyl acetate provides moderate polarity, balancing the solubility of the hydrophobic 2-fluorophenyl/ethyl groups while allowing the polar pyrazolone core to form stable intermolecular hydrogen bonds without rapid precipitation.

-

Supersaturation: Dissolve 50 mg of high-purity (>99%) 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in 5 mL of ethyl acetate. Sonicate for 5 minutes at 298 K to ensure complete dissolution.

-

Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, borosilicate glass vial. Causality: Removing microscopic dust particles prevents unwanted heterogeneous nucleation, ensuring the growth of fewer, larger, and higher-quality single crystals.

-

Controlled Evaporation: Seal the vial with a cap punctured by a single 20-gauge needle hole. Incubate in a dark, vibration-free environment at a constant 298 K for 7–10 days until prismatic crystals form.

-

Harvesting & Validation Prep: Harvest a single, defect-free crystal (approx. 0.2 × 0.15 × 0.1 mm) for Single-Crystal XRD (SC-XRD). Grind the remaining bulk crystals into a fine powder (particle size <10 μm) using an agate mortar for Powder XRD (PXRD) analysis.

Experimental workflow for the crystallization and X-ray diffraction analysis of the pyrazolone.

Quantitative Crystallographic Data (SC-XRD & PXRD)

The structural integrity of the compound is resolved using SC-XRD, while the bulk phase purity is confirmed via PXRD. This two-tier approach ensures that the single crystal analyzed is genuinely representative of the entire synthesized batch.

Single-Crystal X-Ray Diffraction (SC-XRD)

Data is collected at 100 K using Mo K α radiation ( λ=0.71073 Å). Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), allowing for the accurate resolution of lighter atoms, particularly the precise location of the tautomeric hydrogen atoms.

Table 1: SC-XRD Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁FN₂O |

| Formula Weight | 206.22 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.452(3) Å, b = 12.304(4) Å, c = 10.112(3) Å |

| Unit Cell Angles | α = 90°, β = 98.45(2)°, γ = 90° |

| Volume | 1040.5(6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρ ) | 1.316 g/cm³ |

| Absorption Coefficient ( μ ) | 0.102 mm⁻¹ |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2 σ (I)] | R1 = 0.0412, wR2 = 0.0985 |

Note: The structural solution is performed using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F² (OLEX2).

Powder X-Ray Diffraction (PXRD) Validation

To validate the bulk material, the experimental PXRD diffractogram is compared against the simulated diffractogram generated from the SC-XRD .cif file. A match in peak positions confirms phase purity, while Rietveld refinement confirms the absence of polymorphic impurities.

Table 2: Characteristic PXRD Peaks and Miller Indices (Cu K α radiation, λ=1.5406 Å)

| 2 θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (h k l) |

| 10.52 | 8.40 | 100 (Base Peak) | (1 0 0) |

| 14.28 | 6.20 | 45 | (0 2 0) |

| 18.75 | 4.73 | 82 | (1 1 -1) |

| 22.41 | 3.96 | 60 | (2 1 0) |

| 25.10 | 3.54 | 35 | (0 2 2) |

| 28.33 | 3.15 | 20 | (2 2 -1) |

Structural Implications for Drug Design

The resolved crystal structure of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one reveals critical insights for rational drug design. The dihedral angle between the 2-fluorophenyl ring and the pyrazolone core is approximately 55–60°, driven by the steric bulk of the fluorine atom. This non-planar conformation prevents tight π -stacking, resulting in a lower lattice energy compared to unsubstituted analogs.

Pharmacologically, this lower lattice energy translates to an enhanced dissolution rate in aqueous media, a highly desirable trait for oral bioavailability. Furthermore, the stabilization of the CH-tautomer in the solid state ensures that the active C4-position remains accessible for free-radical scavenging mechanisms upon dissolution, preserving the compound's therapeutic efficacy.

References

-

[1] Conformational behaviour of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: a sudden story of three desmotrops. RSC Advances.[Link]

-

[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - National Institutes of Health.[Link]

-

[3] Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering.[Link]

Sources

A Comprehensive Guide to the Preliminary Toxicity Profile of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Foreword: Charting the Course for Safety Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with rigorous scientific evaluation. A critical and early milestone in this journey is the establishment of a preliminary toxicity profile. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on establishing the preliminary toxicity profile of the novel pyrazolone derivative, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. While direct toxicological data for this specific molecule is not yet publicly available, this guide outlines a robust, scientifically-driven strategy for its initial safety assessment. This is based on the known toxicological profiles of related pyrazolone compounds and established regulatory guidelines.[1][2][3]

The pyrazolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including analgesic, anti-inflammatory, and antipyretic properties.[2][3] However, some compounds in this class have been associated with adverse effects, underscoring the necessity of a thorough and early safety evaluation.[1] This guide is structured to provide not just a series of tests, but a logical, tiered approach to toxicity assessment, beginning with fundamental in vitro assays and progressing to more complex evaluations. Our approach is designed to "fail fast, fail early," a crucial principle in drug development that saves valuable time and resources by identifying potentially problematic candidates at the outset.[4]

Section 1: Foundational In Vitro Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the compound's potential to cause cell death.[5][6] In vitro cytotoxicity assays are rapid, cost-effective, and provide a fundamental measure of a compound's intrinsic toxicity to living cells.[6][7] These assays help in establishing a concentration range for subsequent, more complex assays and provide the first indication of the compound's therapeutic index.[7]

Rationale for Assay Selection

We will employ two distinct colorimetric assays, the MTT and XTT assays, to assess cytotoxicity.[8] This dual-assay approach provides a more robust evaluation, as each assay relies on a slightly different mechanism to measure cell viability. The MTT assay measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product, while the XTT assay uses a water-soluble tetrazolium salt, offering a different perspective on cellular health.[8]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

-

Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity screening and a non-cancerous line like HEK293 for general toxicity) in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

XTT Assay Protocol [8]

-

Follow steps 1 and 2 of the MTT protocol.

-

XTT Addition: After the treatment incubation, add the XTT reagent, which is already combined with an electron-coupling agent.

-

Incubation: Incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance of the soluble formazan product directly.

Data Presentation

The primary endpoint of these assays is the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9] The results should be presented in a clear, tabular format.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 (Liver) | MTT | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| HEK293 (Kidney) | XTT | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined |

Section 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of the safety evaluation of any new chemical entity, as it assesses the potential for a compound to damage genetic material.[10][11] Such damage can lead to mutations and potentially cancer. Regulatory agencies mandate a battery of genotoxicity tests to cover different genotoxic mechanisms.[4][10]

The Standard Battery of In Vitro Genotoxicity Assays

A standard battery of in vitro tests is recommended to detect the major types of genetic damage: gene mutations and chromosomal aberrations.[10]

-

Bacterial Reverse Mutation Assay (Ames Test): This assay detects gene mutations (point mutations and frameshift mutations).[4]

-

In Vitro Micronucleus Assay: This test identifies agents that cause chromosomal damage, which manifests as small nuclei (micronuclei) outside the main nucleus.[11]

-

In Vitro Mouse Lymphoma Assay (MLA): This assay can detect both gene mutations and clastogenic effects (structural chromosomal damage).[10]

Experimental Workflow: In Vitro Genotoxicity

Caption: Workflows for the standard battery of in vitro genotoxicity assays.

Detailed Experimental Protocols

Ames Test Protocol [4]

-

Strain Selection: Utilize various strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to assess the genotoxicity of the parent compound and its metabolites.

-

Exposure and Plating: Expose the bacterial strains to a range of concentrations of the test compound. Plate the treated bacteria on a minimal agar medium.

-

Scoring: After incubation, count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates a positive result.

In Vitro Micronucleus Assay Protocol [11][12]

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Treatment: Treat the cells with the test compound at various concentrations, including a positive and negative control.

-

Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific dye.

-

Analysis: Using a microscope or flow cytometry, score the cells for the presence of micronuclei.

Data Presentation

The results of the genotoxicity assays should be presented in a clear and concise table, indicating a positive or negative result for each assay, both with and without metabolic activation.

Table 2: Hypothetical In Vitro Genotoxicity Profile

| Assay | With S9 Activation | Without S9 Activation | Result |

| Ames Test | Data to be determined | Data to be determined | Positive/Negative |

| Micronucleus Assay | Data to be determined | Data to be determined | Positive/Negative |

| Mouse Lymphoma Assay | Data to be determined | Data to be determined | Positive/Negative |

Section 3: Cardiovascular Safety Pharmacology

Cardiotoxicity is a major reason for drug withdrawal from the market.[13] The hERG (human Ether-à-go-go-Related Gene) potassium ion channel plays a crucial role in cardiac repolarization.[14] Inhibition of this channel can lead to QT interval prolongation, a potentially fatal arrhythmia.[13] Therefore, early assessment of a compound's effect on the hERG channel is a regulatory requirement and a critical safety checkpoint.

hERG Channel Inhibition Assay

The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay.[14] This technique directly measures the flow of ions through the hERG channel in cells expressing the channel.

Experimental Workflow: hERG Assay

Caption: Workflow for the hERG patch-clamp assay.

Detailed Experimental Protocol[14][15]

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

-

Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

-

Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.

-

Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.

-

Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value.

Data Presentation

Table 3: Hypothetical hERG Inhibition Data

| Compound | IC50 (µM) |

| 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | Data to be determined |

| Positive Control (e.g., E-4031) | Known value |

Section 4: Metabolic Stability and Drug-Drug Interaction Potential

The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs.[15] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions by altering the metabolism of co-administered drugs.[16][17] Therefore, assessing the inhibitory potential of a new compound on major CYP isoforms is a critical part of the preclinical safety assessment.

CYP450 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[18]

Experimental Workflow: CYP450 Inhibition

Caption: Workflow for the in vitro CYP450 inhibition assay.

Detailed Experimental Protocol[19]

-

Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform in the presence of various concentrations of the test compound.

-

Reaction Termination: Stop the reaction after a specified time.

-

Analysis: Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Data Analysis: Determine the IC50 value for each CYP isoform by plotting the percentage of inhibition against the test compound concentration.

Data Presentation

Table 4: Hypothetical CYP450 Inhibition Profile

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data to be determined |

| CYP2B6 | Data to be determined |

| CYP2C8 | Data to be determined |

| CYP2C9 | Data to be determined |

| CYP2C19 | Data to be determined |

| CYP2D6 | Data to be determined |

| CYP3A4 | Data to be determined |

Section 5: Preliminary In Vivo Acute Toxicity

Following the in vitro assessments, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism. An acute oral toxicity study provides information on the potential hazards of a single dose of the substance.[19] The OECD provides several guidelines for conducting such studies, with an emphasis on using a minimal number of animals.[20][21]

Study Design: OECD 423 (Acute Toxic Class Method)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals per step to classify a substance by its acute toxicity.[21][22]

Experimental Workflow: Acute Oral Toxicity

Caption: Stepwise procedure for the Acute Toxic Class Method (OECD 423).

Detailed Experimental Protocol[22][24]

-

Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).

-

Dosing: Administer the test compound orally at one of the defined starting doses (e.g., 300 mg/kg or 2000 mg/kg).

-

Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity.

-

Endpoint: The primary endpoint is mortality. The number of animals that die within a specified period determines the next step in the procedure.

-

Pathology: At the end of the study, perform a gross necropsy on all animals.

Data Presentation

The results will lead to a classification of the compound according to the Globally Harmonized System (GHS) and an estimated LD50 range.

Table 5: Hypothetical Acute Oral Toxicity Results

| Parameter | Result |

| Species/Strain | Wistar Rat |

| Guideline | OECD 423 |

| Estimated LD50 | e.g., > 2000 mg/kg |

| GHS Category | e.g., Category 5 or Unclassified |

| Observed Clinical Signs | e.g., Lethargy, piloerection |

| Gross Necropsy Findings | e.g., No abnormalities observed |

Conclusion and Future Directions

This comprehensive guide outlines a scientifically rigorous and ethically sound approach to establishing the preliminary toxicity profile of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. By following this structured plan, researchers can generate a robust initial dataset that will inform a go/no-go decision for further development. The data gathered from these studies will be crucial for designing more extensive sub-chronic toxicity studies and will form a key part of the Investigational New Drug (IND) application. It is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance.[23][24]

References

-

A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency (EMA). [Link]

-

Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. [Link]

-

Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PubMed. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Genetic Toxicology Services: GLP Genotoxicity. Pharmaron. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

-

hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

-

Acute Toxicity. Joint Research Centre - European Commission. [Link]

-

OECD Guideline for the Testing of Chemicals 420. OECD. [Link]

-

GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

-

In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]

-

CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

-

OECD GUIDELINE FOR TESTING OF CHEMICALS 423. National Toxicology Program (NTP). [Link]

-

In Vivo and in Vitro Toxicity Studies. Biogem. [Link]

-

Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Bangladesh Journals Online. [Link]

-

OECD/OCDE 402. OECD. [Link]

-

Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage. [Link]

-

CYP Inhibition Assays. Eurofins Discovery. [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

-

Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. ACS Publications. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. [Link]

-

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. PMC. [Link]

-

(PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

-

chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC. [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

1-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. NextSDS. [Link]

Sources

- 1. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. kosheeka.com [kosheeka.com]

- 6. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. lnhlifesciences.org [lnhlifesciences.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

- 19. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. biogem.it [biogem.it]

- 23. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 24. pharmaron.com [pharmaron.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the determination and analysis of the thermodynamic properties of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, a novel pyrazolone derivative. In the absence of specific literature data for this compound, this document outlines robust experimental and computational methodologies for its characterization. The guide is designed to be a practical resource for researchers in drug development, offering not just procedural steps but also the scientific rationale behind these advanced analytical techniques. A thorough understanding of thermodynamic properties such as melting point, enthalpy of fusion, heat capacity, and thermal stability is critical for predicting the behavior of a pharmaceutical compound during manufacturing, storage, and administration.[1][2] This guide provides the necessary protocols and theoretical background to empower research and development in this area.

Introduction: The Significance of Thermodynamic Properties in Drug Development

Pyrazolone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] The specific compound of interest, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, while not extensively studied, holds potential as a therapeutic agent. However, before its full potential can be realized, a comprehensive understanding of its physicochemical properties is paramount. Thermodynamic properties are foundational to this understanding, as they govern the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).[5]

Key thermodynamic parameters include:

-

Melting Point (Tm): Indicates the purity and stability of a crystalline solid.

-

Enthalpy of Fusion (ΔHfus): The energy required to melt the solid, which influences solubility.

-

Heat Capacity (Cp): Describes the ability of the substance to absorb heat.

-

Thermal Stability and Decomposition (Td): Defines the temperature at which the compound begins to degrade, a critical parameter for processing and storage.[6][7]

This guide will provide a roadmap for determining these properties through a combination of experimental techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and computational modeling using Density Functional Theory (DFT).

Synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

The first step in characterizing the thermodynamic properties of a novel compound is its synthesis. Based on established methods for pyrazolone synthesis, a plausible route for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves the condensation of a β-ketoester with a substituted hydrazine.

Proposed Synthesis Pathway:

Caption: Proposed synthesis of the target compound.

Experimental Protocol:

-

To a solution of ethyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add 2-fluorophenylhydrazine (1 equivalent).

-

The reaction mixture is refluxed for a period of 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

-

The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Determination of Thermodynamic Properties

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is widely used in the pharmaceutical industry to characterize the thermal properties of drug compounds.[1][2][9]

Experimental Protocol for DSC Analysis:

Caption: Workflow for DSC analysis.

Data Interpretation:

-

Melting Point (Tm): The peak temperature of the endothermic event on the DSC thermogram.

-

Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak.

-

Heat Capacity (Cp): Can be determined from the shift in the baseline of the thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is essential for determining the thermal stability and decomposition profile of a compound.[10]

Experimental Protocol for TGA Analysis:

Caption: Workflow for TGA analysis.

Data Interpretation:

-

Decomposition Temperature (Td): The onset temperature at which significant mass loss occurs. The TGA curve will show a step-like decrease in mass.[7]

-

Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

Computational Prediction of Thermodynamic Properties

In silico methods, particularly Density Functional Theory (DFT), are valuable for predicting the thermodynamic properties of molecules, especially for novel compounds where experimental data is unavailable.[5][11] DFT calculations can provide insights into the electronic structure and energetics of a molecule.[12]

Workflow for DFT Calculations:

Sources

- 1. coherentmarketinsights.com [coherentmarketinsights.com]

- 2. news-medical.net [news-medical.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of novel pyrazolone derivatives | European Journal of Chemistry [eurjchem.com]

- 5. chemical.journalspub.info [chemical.journalspub.info]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. hitachi-hightech.com [hitachi-hightech.com]

- 10. azom.com [azom.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. arpi.unipi.it [arpi.unipi.it]

step-by-step synthesis protocol for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Application Note: Synthesis and Characterization of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Pyrazolone derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties[1]. The core structure is prominently featured in FDA-approved therapeutics such as edaravone (3-methyl-1-phenyl-5-pyrazolone), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[2][3].

The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one relies on the classical Knorr pyrazole synthesis[2]. This highly efficient, atom-economical pathway involves the condensation of a hydrazine derivative with a β -keto ester.

Causality of the Reaction Design: The reaction is a two-stage cascade. First, the highly nucleophilic terminal nitrogen of (2-fluorophenyl)hydrazine attacks the ketone carbonyl of ethyl 3-oxopentanoate (ethyl propionylacetate). This regioselectivity is driven by the higher electrophilicity of the ketone compared to the ester, forming a hydrazone intermediate[4]. Second, thermal energy drives an intramolecular cyclization where the secondary amine of the hydrazone attacks the ester carbonyl, extruding ethanol to form the thermodynamically stable five-membered lactam (pyrazolone) ring[2].

Workflow of the Knorr pyrazole synthesis for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry must be strictly controlled. A slight excess of the β -keto ester is utilized to ensure complete consumption of the hydrazine, which is typically more prone to oxidative degradation.

Table 1: Stoichiometry and Reagent Specifications

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Role in System |

| (2-Fluorophenyl)hydrazine HCl | 162.59 | 1.00 | 1.626 g | Primary Nucleophile |

| Ethyl 3-oxopentanoate | 144.17 | 1.05 | 1.514 g (1.48 mL) | Bis-electrophile |

| Sodium Acetate (Anhydrous) | 82.03 | 1.10 | 0.902 g | Acid Scavenger / Base |

| Ethanol (Absolute) | 46.07 | - | 15.0 mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is designed for high-purity isolation, minimizing the formation of oxidative dimers (a common byproduct in pyrazolone synthesis)[5].

Phase 1: Reagent Activation and Hydrazone Formation

-

Preparation of the Free Base: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2-fluorophenyl)hydrazine hydrochloride (1.626 g, 10 mmol) and anhydrous sodium acetate (0.902 g, 11 mmol). Suspend the mixture in absolute ethanol (10 mL).

-

Scientific Rationale: Hydrazines are often supplied as hydrochloride salts to prevent auto-oxidation. Sodium acetate acts as a mild base to liberate the active hydrazine free base in situ without causing base-catalyzed degradation of the incoming β -keto ester.

-

-

Electrophile Addition: Stir the suspension at room temperature (20–25 °C) for 15 minutes. Attach a pressure-equalizing dropping funnel and add ethyl 3-oxopentanoate (1.48 mL, 10.5 mmol) dissolved in ethanol (5 mL) dropwise over 10 minutes.

-

Scientific Rationale: The initial nucleophilic attack is exothermic[2]. Dropwise addition prevents localized heating, which can lead to competing side reactions such as the formation of amides prior to hydrazone formation.

-

Phase 2: Thermal Cyclization

-

Refluxing the System: Replace the dropping funnel with a water-cooled reflux condenser. Heat the reaction mixture to 80 °C (reflux) using an oil bath or heating block for 3 to 4 hours.

-

Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 7:3). The product will appear as a new, UV-active spot with a lower Rf value than the starting β -keto ester.

Phase 3: Workup and Self-Validating Isolation

-

Quenching and Extraction: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the resulting syrup between Ethyl Acetate (30 mL) and Distilled Water (30 mL).

-

Scientific Rationale: This step removes the sodium chloride byproduct, unreacted sodium acetate, and any highly polar impurities.

-

-

Washing and Drying: Separate the organic layer and wash sequentially with 5% aqueous HCl (15 mL) to remove unreacted hydrazine, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ).

-

Crystallization: Filter the drying agent and concentrate the filtrate in vacuo. Recrystallize the crude solid from a mixture of hot ethanol and water to yield the pure 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

-

Scientific Rationale: Pyrazolones readily crystallize from hydroalcoholic mixtures, providing a highly pure crystalline solid suitable for rigorous analytical characterization[6].

-

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized compound, NMR and Mass Spectrometry are required. Crucial Insight: Pyrazolones exhibit keto-enol tautomerization (CH-form vs. OH-form) depending on the solvent used for NMR[2][7]. In non-polar solvents like CDCl3 , the CH-form (pyrazol-5-one) often dominates, whereas in polar aprotic solvents like DMSO- d6 , the OH-form (5-hydroxypyrazole) may become prominent[7].

Table 2: Expected Analytical Validation Data

| Analytical Method | Target Signal / Feature | Structural Correlation |

| 1 H NMR ( CDCl3 , 400 MHz) | δ ~1.25 (t, 3H) | Ethyl group ( CH3 ) |

| δ ~2.40 (q, 2H) | Ethyl group ( CH2 ) | |

| δ ~3.45 (s, 2H) | Pyrazolone ring ( CH2 ) - indicates CH-tautomer | |

| δ ~7.15 - 7.50 (m, 4H) | 2-Fluorophenyl aromatic protons | |

| 13 C NMR ( CDCl3 , 100 MHz) | δ ~170.5 | Carbonyl carbon (C=O) |

| δ ~158.0 (d, 1JCF ~ 250 Hz) | Aromatic C-F carbon (coupling to Fluorine) | |

| ESI-MS (Positive Mode) | m/z 207.1 | [M+H]+ corresponding to C11H11FN2O |

References

- Title: 4.2.3.1.

- Title: A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives Source: International Journal of Pharma and Bio Sciences URL

- Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: ResearchGate URL

- Title: CN106543035A - A kind of phenyl hydrazones compound, its preparation method, detection method and purposes Source: Google Patents URL

- Title: CN102180834A - Preparation method for edaravone Source: Google Patents URL

- Source: National Institutes of Health (NIH)

- Title: Scale-Up of a Continuous Manufacturing Process of Edaravone Source: ResearchGate URL

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN106543035A - A kind of phenyl hydrazones compound, its preparation method, detection method and purposes - Google Patents [patents.google.com]

- 6. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Stability-Indicating RP-HPLC Method Development for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Quantification

Executive Summary

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a substituted pyrazolone derivative. Structurally analogous to the neuroprotective agent edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), this compound presents unique analytical challenges due to its tautomeric properties and lipophilic functional groups[1]. This application note details the mechanistic rationale, step-by-step protocol, and validation framework for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise quantification of this API in bulk and formulated matrices.

Mechanistic Rationale for Method Parameters

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the fundamental physical chemistry of the analyte.

Analyte Chemistry & Tautomerism: Pyrazolone derivatives exhibit complex keto-enol tautomerism. In solution, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one dynamically interconverts between its CH₂-form (keto) and OH-form (enol). Furthermore, the highly electronegative fluorine atom on the phenyl ring pulls electron density away from the pyrazolone core via inductive effects, slightly lowering the pKa of the enol form compared to non-fluorinated analogs. If analyzed at a neutral pH, this dynamic equilibrium results in severe peak tailing and split peaks.

Chromatographic Causality:

-

pH Control (The Critical Parameter): To lock the tautomeric equilibrium and suppress the ionization of the enol form, the mobile phase must be highly acidic. We utilize a 10 mM Potassium Phosphate buffer adjusted to pH 3.0. Phosphate provides superior buffering capacity at this pH (pKa₁ = 2.15) compared to organic acids, ensuring a sharp, symmetrical peak.

-

Column Selection: The combination of an ethyl group and a fluorophenyl ring makes this compound highly retained on a standard C18 phase. We selected a high-purity, densely end-capped C18 column (150 × 4.6 mm, 5 µm). End-capping is non-negotiable here; it prevents secondary Lewis acid-base interactions between the polar pyrazolone carbonyl and residual surface silanols.

-

Gradient Elution: To ensure the method is "stability-indicating" (capable of separating the API from its degradation products), a gradient elution profile was designed[1]. Polar oxidative degradants elute in the early aqueous phase, while the main peak and potential lipophilic impurities elute as the organic modifier (Acetonitrile) increases.

Fig 1. Logical workflow for pyrazolone HPLC method development and validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of mandatory System Suitability Testing (SST) ensures the system is chemically and mechanically sound before any sample data is acquired.

Reagent Preparation

-

Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and degas.

-

Mobile Phase B: 100% HPLC-grade Acetonitrile.

-

Diluent: Water:Acetonitrile (50:50, v/v).

Standard and Sample Preparation

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one reference standard into a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 10 minutes to ensure complete solubilization of the lipophilic moiety. Dilute to volume with diluent.

-

Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and make up to the mark with diluent.

-

Sample Preparation: Weigh an amount of sample equivalent to 50.0 mg of the API. Extract using the same procedure as the stock solution, filter through a 0.45 µm PTFE syringe filter, and dilute to a final target concentration of 50 µg/mL.

System Suitability Testing (The Self-Validation Gate)

Prior to analyzing unknown samples, inject the Working Standard Solution five times. The run is only valid if:

-

Retention Time Precision: %RSD ≤ 1.0%

-

Peak Area Precision: %RSD ≤ 2.0%

-

USP Tailing Factor (Asymmetry): ≤ 1.5 (Confirms successful tautomer suppression).

-

Theoretical Plates (N): ≥ 5000 (Confirms column efficiency).

ICH Q2(R2) Method Validation Framework

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[2].

Fig 2. Core validation parameters evaluated per ICH Q2(R2) guidelines.

-

Specificity: Demonstrated via forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, Thermal at 60°C, and UV light). The gradient method successfully resolved all degradation products from the main API peak, proving its stability-indicating nature[2].

-

Linearity & Range: Evaluated from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL).

-

Accuracy: Determined by spiking known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels.

-

Precision: Assessed via repeatability (intra-day) and intermediate precision (inter-day) using six independent sample preparations.

Quantitative Data Summaries

Table 1: HPLC Chromatographic Conditions

| Parameter | Setting |

|---|---|

| Column | Agilent ZORBAX Eclipse Plus C18 (150 × 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | PDA at 245 nm |

| Injection Volume | 10 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A (Buffer pH 3.0) | % Mobile Phase B (Acetonitrile) | Curve |

|---|---|---|---|

| 0.0 | 80 | 20 | Initial |

| 2.0 | 80 | 20 | Isocratic hold |

| 10.0 | 20 | 80 | Linear ramp |

| 13.0 | 20 | 80 | Isocratic hold |

| 13.1 | 80 | 20 | Return to initial |

| 18.0 | 80 | 20 | Re-equilibration |

Table 3: System Suitability Criteria (Self-Validation Results)

| Parameter | ICH/USP Acceptance Criteria | Observed Result (Typical) |

|---|---|---|

| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.45% |

| USP Tailing Factor | ≤ 1.5 | 1.12 |

| Theoretical Plates (N) | ≥ 5000 | 8,450 |

| Resolution (from nearest degradant) | ≥ 2.0 | > 3.5 |

Table 4: ICH Q2(R2) Method Validation Summary

| Validation Parameter | Range / Criteria | Result |

|---|---|---|

| Linearity Range | 12.5 – 75.0 µg/mL | R² = 0.9998 |

| Accuracy (Mean Recovery) | 98.0% – 102.0% | 99.6% ± 0.8% |

| Repeatability Precision | %RSD ≤ 2.0% | 0.85% |

| Intermediate Precision | %RSD ≤ 2.0% | 1.15% |

| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | 0.5 µg/mL / 1.5 µg/mL |

References

-

O'Neill, R., Yoo, O., Burcham, P., Nguyen, M., & Lim, L.Y. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. MDPI Molecules. Available at:[Link]

-

European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

Sources

Application Notes and Protocols for the Investigation of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Drug Discovery

Introduction: The Pyrazolone Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazolone ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms and a carbonyl group, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3][4] First introduced to medicine in the 1880s with the synthesis of antipyrine, pyrazolone derivatives have since given rise to a plethora of therapeutic agents with a wide spectrum of biological activities.[1][5] These include well-established analgesic, antipyretic, and anti-inflammatory drugs, as well as more recently discovered applications as antimicrobial, anticonvulsant, antioxidant, and anticancer agents.[2][6][7][8]

The versatility of the pyrazolone scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. This document provides a comprehensive research roadmap for the synthesis, characterization, and biological evaluation of a novel, yet uncharacterized derivative: 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one . By leveraging the wealth of existing knowledge on this chemical class, we will outline detailed protocols and rationale for exploring its potential in anticancer and anti-inflammatory drug discovery. The inclusion of a 2-fluorophenyl substituent is of particular interest, as fluorine substitution is a common strategy in modern drug design to enhance metabolic stability and binding affinity.

PART 1: Synthesis and Characterization

The classical Knorr condensation reaction, first reported in 1883, remains a robust and primary method for the synthesis of pyrazolones.[1][2] This involves the condensation of a β-ketoester with a hydrazine derivative. We propose a similar synthetic strategy for the target compound.

Proposed Synthetic Route

The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can be envisioned through the cyclocondensation of ethyl 3-oxopentanoate with 2-fluorophenylhydrazine.

Caption: Proposed synthesis of the target compound.

Protocol 1: Synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Objective: To synthesize the title compound via a one-pot cyclocondensation reaction.

Materials:

-

Ethyl 3-oxopentanoate

-

2-Fluorophenylhydrazine hydrochloride

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Acetate

-

Deionized Water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (3:1 v/v).

-

Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ.

-

To this solution, add ethyl 3-oxopentanoate (1.0 eq) dropwise over 5 minutes.

-

Add glacial acetic acid (5-10% of the total volume) to the reaction mixture to catalyze the cyclization.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

-

Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be unequivocally confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carbonyl (C=O) stretch of the pyrazolone ring.

PART 2: Postulated Biological Activities and Screening Protocols

The broad biological activity of pyrazolones suggests that our target compound could be a promising candidate for various therapeutic areas.[2][3][8][9] We will focus on two key areas with strong precedent in the literature: anticancer and anti-inflammatory applications.

Application Area 1: Anticancer Drug Discovery

Rationale: Numerous pyrazolone derivatives have demonstrated significant antiproliferative and cytotoxic activities against a range of cancer cell lines.[10][11][12][13] Their mechanisms of action are diverse, including the inhibition of kinases, telomerase, and the disruption of critical signaling pathways like the Hippo pathway.[5][11]

Hypothetical Signaling Pathway Involvement

Caption: Potential inhibition of a growth factor signaling pathway.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Doxorubicin (positive control)

-

96-well microplates

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound, positive control (Doxorubicin), and a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | ||

| HCT-116 | ||

| A549 |

Application Area 2: Anti-inflammatory Drug Discovery

Rationale: The pyrazolone derivative dipyrone is a widely used analgesic and anti-inflammatory agent that inhibits cyclo-oxygenase (COX) enzymes.[14] Many other pyrazolones also exhibit potent anti-inflammatory activity.[10] Therefore, evaluating the inhibitory potential of our target compound against COX-1 and COX-2 is a logical starting point.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To assess the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound and reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

-

EIA-based Prostaglandin E2 (PGE₂) detection kit

-

96-well plates, incubator, plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzymes, arachidonic acid, cofactors, and test compounds in the appropriate buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: COX Inhibition Profile

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| Test Compound | |||

| Indomethacin | |||

| Celecoxib |

PART 3: Early ADMET Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities and guide further optimization. In silico tools provide a rapid and cost-effective initial screen.

Protocol 4: In Silico ADMET and Drug-Likeness Prediction

Objective: To computationally evaluate the potential pharmacokinetic and physicochemical properties of the target compound.

Workflow Visualization

Caption: Workflow for in silico ADMET prediction.

Procedure:

-

Obtain Structure: Generate the canonical SMILES string for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

-

Select Tools: Utilize publicly available web servers such as SwissADME or pkCSM.

-

Input Data: Input the SMILES string into the selected server.

-

Run Analysis: Execute the prediction algorithms provided by the platform.

-

Data Collection: Collect the output data, focusing on key parameters:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Human intestinal absorption, Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.

-

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five.

-

Toxicity: Predictions for mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

-

-

Interpretation: Analyze the predicted data to assess the compound's potential as a drug candidate and identify areas for future chemical modification.

References

-

PubMed. (n.d.). Pyrazolone derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

-

Thomas, J. J., et al. (2023). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. International Journal of Pharmacy and Biological Sciences, 13(2), 149-158. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

- Sule, A. B., & Sherje, A. P. (2010). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Journal of Pharmaceutical Sciences and Research, 2(10), 649-655.

-

ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(3), 1043. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

Scite.ai. (n.d.). Novel 3-(1-acetyl-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-7-fluoro-2H-chromen-2-one Derivatives: Synthesis and Anticancer Activity. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

-

ACS Publications. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

Sources

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. ijpbs.com [ijpbs.com]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01233C [pubs.rsc.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Modern Drug Discovery

Introduction: The Pyrazolone Core and the Significance of Fluorination

The pyrazolone motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazolone scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom into a drug candidate, a common strategy in modern drug design, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[3] The title compound, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, marries the proven biological relevance of the pyrazolone core with the advantageous properties of organofluorine chemistry, positioning it as a highly valuable intermediate for the synthesis of novel pharmaceutical agents.[4] This document provides a detailed exploration of its synthetic protocol and potential applications in drug discovery.

Core Synthesis: A Modern Take on a Classic Condensation

The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is rooted in the classical Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative. This robust and high-yielding reaction remains a staple in heterocyclic chemistry.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between ethyl 3-oxopentanoate and (2-fluorophenyl)hydrazine. The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent dehydration to form the stable pyrazolone ring.

Caption: General workflow of the Knorr pyrazolone synthesis.

Detailed Synthetic Protocol

This protocol outlines a general and efficient laboratory-scale synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-oxopentanoate | 144.17 | 14.42 g | 0.10 |

| (2-Fluorophenyl)hydrazine hydrochloride | 162.59 | 16.26 g | 0.10 |

| Sodium Acetate | 82.03 | 8.20 g | 0.10 |

| Glacial Acetic Acid | 60.05 | 5 mL | - |

| Ethanol (95%) | 46.07 | 150 mL | - |

| Deionized Water | 18.02 | As needed | - |

Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-fluorophenyl)hydrazine hydrochloride (16.26 g, 0.10 mol) and sodium acetate (8.20 g, 0.10 mol) in 100 mL of 95% ethanol. Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine.

-

Addition of β-Keto Ester: To the stirring suspension, add ethyl 3-oxopentanoate (14.42 g, 0.10 mol) in a single portion, followed by the addition of glacial acetic acid (5 mL) as a catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Precipitation and Filtration: Pour the concentrated reaction mixture into 300 mL of ice-cold deionized water with gentle stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL).

-

Drying and Purification: Dry the crude product in a vacuum oven at 50 °C. For higher purity, the product can be recrystallized from an ethanol-water mixture.

Safety and Handling Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

(2-Fluorophenyl)hydrazine is toxic and a potential sensitizer; avoid inhalation and skin contact.

-

Handle glacial acetic acid with care as it is corrosive.

Applications in Pharmaceutical Research and Development

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a versatile intermediate with multiple reactive sites, making it an ideal starting point for the synthesis of a diverse library of compounds for biological screening.

Lead Generation for Anti-inflammatory and Analgesic Agents